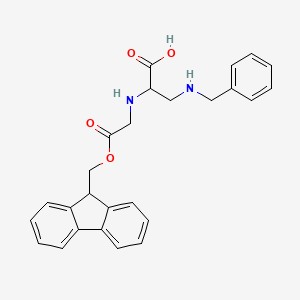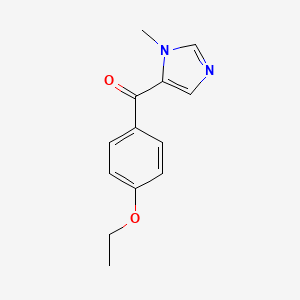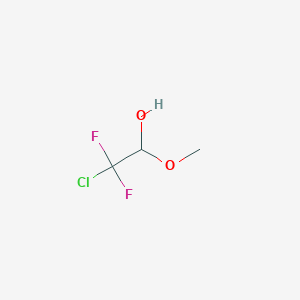
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is an organic compound with the molecular formula C9H16O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structural features and its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tetrahydropyran with methylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques like distillation and crystallization further enhances the quality of the compound.
化学反应分析
Types of Reactions
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
科学研究应用
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Tetrahydro-4H-pyran-4-one: A closely related compound with similar structural features but lacking the tetramethyl substitution.
2,3,5,6-Tetramethyl-4H-pyran-4-one: Another derivative with different substitution patterns on the pyran ring.
Uniqueness
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tetramethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
54458-60-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2,3,5,6-tetramethyloxan-4-one |
InChI |
InChI=1S/C9H16O2/c1-5-7(3)11-8(4)6(2)9(5)10/h5-8H,1-4H3 |
InChI 键 |
OLRWZIXENFRUMK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(C(C1=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)




![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)

![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)

